Cas no 37412-64-9 (1-(4-Methoxybenzyl)-2-thiourea)

1-(4-Methoxybenzyl)-2-thiourea is a thiourea derivative characterized by the presence of a 4-methoxybenzyl group attached to the thiourea core. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity as a building block for heterocyclic compounds and its potential role in medicinal chemistry applications. The methoxybenzyl moiety enhances solubility in organic solvents, facilitating its use in various synthetic pathways. Its thiourea functionality allows for participation in hydrogen bonding and coordination chemistry, making it useful in catalyst design or molecular recognition studies. The compound's stability under standard conditions ensures reliable handling and storage for laboratory use.
1-(4-Methoxybenzyl)-2-thiourea structure
37412-64-9 structure
Product Name:1-(4-Methoxybenzyl)-2-thiourea
CAS No:37412-64-9
MF:C9H12N2OS
MW:196.269380569458
MDL:MFCD00060467
CID:303891
PubChem ID:766954
Update Time:2025-06-08

1-(4-Methoxybenzyl)-2-thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-[(4-methoxyphenyl)methyl]-
    • 1-(4-METHOXYBENZYL)-2-THIOUREA
    • (4-methoxyphenyl)methylthiourea
    • [(4-methoxyphenyl)methyl]thiourea
    • MFCD00060467
    • N-(4-methoxybenzyl)thiourea
    • VS-08662
    • 1-(4-methoxybenzyl)thiourea
    • SR-01000514698
    • SR-01000514698-1
    • 1-(4-methoxy benzyl)-2-thiourea
    • CS-0302991
    • A823637
    • KCPZCBGTVXMSPQ-UHFFFAOYSA-N
    • SCHEMBL318068
    • DTXSID30354225
    • 37412-64-9
    • FT-0682095
    • EN300-28850
    • 1-[(4-methoxyphenyl)methyl]thiourea
    • AKOS001721311
    • BBL028085
    • DB-018601
    • STK932676
    • 1-(4-Methoxybenzyl)-2-thiourea
    • MDL: MFCD00060467
    • Inchi: 1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
    • InChI Key: KCPZCBGTVXMSPQ-UHFFFAOYSA-N
    • SMILES: S=C(N)NCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 196.06700
  • Monoisotopic Mass: 196.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 79.4Ų

Experimental Properties

  • Density: 1.198
  • Melting Point: 135 °C
  • Boiling Point: 344.5°Cat760mmHg
  • Flash Point: 162.1°C
  • Refractive Index: 1.611
  • PSA: 79.37000
  • LogP: 2.11960

1-(4-Methoxybenzyl)-2-thiourea Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • HazardClass:IRRITANT
  • Storage Condition:(BD51218)
  • Risk Phrases:R36/37/38

1-(4-Methoxybenzyl)-2-thiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(4-Methoxybenzyl)-2-thiourea Pricemore >>

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abcr
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1-(4-Methoxybenzyl)-2-thiourea Suppliers

Amadis Chemical Company Limited
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(CAS:37412-64-9)1-(4-Methoxybenzyl)-2-thiourea
Order Number:A823637
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):364.0
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Additional information on 1-(4-Methoxybenzyl)-2-thiourea

Introduction to 1-(4-Methoxybenzyl)-2-thiourea (CAS No. 37412-64-9)

1-(4-Methoxybenzyl)-2-thiourea, identified by the Chemical Abstracts Service Number (CAS No.) 37412-64-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiol derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various pharmacologically active molecules. The presence of both a benzyl group and a thiourea moiety endows this compound with unique reactivity, enabling its application in diverse synthetic pathways.

The 1-(4-Methoxybenzyl)-2-thiourea structure is characterized by a benzene ring substituted with a methoxy group at the para position, linked to a thiourea functional group. This configuration not only contributes to its chemical stability but also facilitates its participation in nucleophilic substitution reactions, making it a preferred building block in medicinal chemistry. The compound's solubility profile and thermal properties further enhance its utility in synthetic protocols, allowing for efficient handling and manipulation under controlled laboratory conditions.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiourea derivatives as potential therapeutic agents. The 1-(4-Methoxybenzyl)-2-thiourea molecule, with its well-documented reactivity, has been investigated for its role in synthesizing novel compounds targeting various biological pathways. For instance, studies have highlighted its potential in developing inhibitors for enzymes involved in metabolic disorders and inflammatory conditions. The methoxybenzyl moiety serves as an effective linker, enhancing the bioavailability and metabolic stability of the resulting drug candidates.

One of the most compelling aspects of 1-(4-Methoxybenzyl)-2-thiourea is its role in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The thiourea group can interact with the active sites of proteases through hydrogen bonding and electrostatic interactions, thereby inhibiting their catalytic activity. Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding affinities of thiourea-based compounds, leading to the development of more potent and selective inhibitors.

The 1-(4-Methoxybenzyl)-2-thiourea derivative has also been explored in the context of antimicrobial applications. Its structural features allow it to disrupt bacterial cell membranes by forming disulfide bonds with membrane proteins, leading to cell lysis. This mechanism has been particularly promising against drug-resistant strains of bacteria, where traditional antibiotics have shown limited efficacy. Furthermore, the compound's ability to undergo bioconjugation reactions has opened up avenues for developing targeted drug delivery systems, improving therapeutic outcomes.

From a synthetic chemistry perspective, 1-(4-Methoxybenzyl)-2-thiourea serves as a versatile precursor for constructing more complex molecules. Its reactivity with various electrophiles and nucleophiles allows for the introduction of diverse functional groups, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity. This flexibility has been leveraged in the development of kinase inhibitors, which play a pivotal role in cancer therapy by inhibiting aberrant signaling pathways.

The growing interest in green chemistry principles has also influenced the synthesis of 1-(4-Methoxybenzyl)-2-thiourea. Researchers are increasingly employing catalytic methods and solvent-free reactions to minimize waste and energy consumption. These sustainable approaches not only align with environmental regulations but also enhance cost-efficiency, making large-scale production more feasible. Additionally, biocatalytic methods using enzymes have been explored as alternative routes to synthesizing this compound, offering higher selectivity and reduced byproduct formation.

In conclusion, 1-(4-Methoxybenzyl)-2-thiourea (CAS No. 37412-64-9) represents a cornerstone molecule in modern pharmaceutical research. Its unique structural attributes and reactivity make it indispensable in designing novel therapeutic agents targeting a wide range of diseases. As scientific understanding progresses, further applications and optimizations are expected to emerge, solidifying its place as a critical component in drug discovery and development pipelines.

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Amadis Chemical Company Limited
(CAS:37412-64-9)1-(4-Methoxybenzyl)-2-thiourea
A823637
Purity:99%
Quantity:10g
Price ($):364.0
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